Cas no 2137558-13-3 (4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate)

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is a versatile triflate ester derivative featuring an oxetane moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The oxetane ring enhances molecular rigidity and metabolic stability, while the trifluoromethanesulfonate group serves as an excellent leaving group, facilitating efficient cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. Its structural design allows for selective functionalization of aromatic systems, enabling the synthesis of complex scaffolds. The compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and stability under various reaction conditions. High purity and consistent performance make it a reliable choice for research and industrial applications.
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate structure
2137558-13-3 structure
Product Name:4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate
CAS No:2137558-13-3
MF:C10H9F3O4S
MW:282.236272573471
CID:5771116
PubChem ID:145710684
Update Time:2025-06-08

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • 4-(Oxetan-3-yl)phenyltrifluoromethanesulfonate
    • 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate
    • EN300-1122946
    • 2137558-13-3
    • Inchi: 1S/C10H9F3O4S/c11-10(12,13)18(14,15)17-9-3-1-7(2-4-9)8-5-16-6-8/h1-4,8H,5-6H2
    • InChI Key: QXQMGQCAVYYDQV-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(=O)(=O)OC1C=CC(=CC=1)C1COC1

Computed Properties

  • Exact Mass: 282.01736442g/mol
  • Monoisotopic Mass: 282.01736442g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 61Ų

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate Pricemore >>

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Additional information on 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate

Recent Advances in the Application of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate (CAS: 2137558-13-3) in Chemical Biology and Pharmaceutical Research

The compound 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate (CAS: 2137558-13-3) has recently emerged as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutics. This triflate derivative, characterized by its oxetane moiety and trifluoromethanesulfonate leaving group, has garnered significant attention due to its unique reactivity profile and potential applications in medicinal chemistry. Recent studies have highlighted its utility in cross-coupling reactions, enabling the efficient construction of complex molecular architectures that are often challenging to access through conventional synthetic routes.

One of the most notable applications of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is its role in Suzuki-Miyaura cross-coupling reactions. Researchers have demonstrated that this compound serves as an excellent electrophilic partner for palladium-catalyzed couplings with arylboronic acids, yielding biaryl derivatives with high efficiency and selectivity. The oxetane ring, known for its favorable metabolic stability and ability to modulate physicochemical properties, enhances the drug-like characteristics of the resulting compounds. This has led to its incorporation into several drug discovery programs targeting kinases and other challenging therapeutic targets.

In addition to its synthetic utility, recent investigations have explored the biological implications of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate-derived compounds. A 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of kinase inhibitors featuring the oxetane motif, where the triflate intermediate was used to introduce diverse aromatic substituents. These inhibitors exhibited improved potency and selectivity profiles compared to their non-oxetane-containing counterparts, underscoring the value of this building block in rational drug design.

The stability and handling characteristics of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate have also been subjects of recent optimization efforts. While the compound is generally stable under inert conditions, researchers have developed improved storage protocols and handling procedures to maintain its reactivity for large-scale applications. These advancements have facilitated its adoption in process chemistry, where it has been employed in the multi-kilogram synthesis of clinical candidates.

Looking forward, the unique properties of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate position it as a key intermediate in the development of next-generation therapeutics. Its ability to serve as a linchpin for diverse chemical transformations, coupled with the pharmacological advantages imparted by the oxetane ring, suggests that its applications will continue to expand. Ongoing research is exploring its use in PROTAC (proteolysis targeting chimera) design and other emerging therapeutic modalities, further solidifying its importance in modern medicinal chemistry.

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